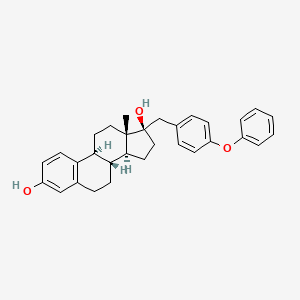

17alpha-4'-Benzyloxybenzyl Estradiol

Description

17alpha-4'-Benzyloxybenzyl Estradiol is a synthetic estradiol derivative characterized by a benzyloxybenzyl group substituted at the 4' position of the phenolic A-ring and a 17alpha configuration.

Properties

Molecular Formula |

C31H34O3 |

|---|---|

Molecular Weight |

454.6 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17R)-13-methyl-17-[(4-phenoxyphenyl)methyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C31H34O3/c1-30-17-15-27-26-14-10-23(32)19-22(26)9-13-28(27)29(30)16-18-31(30,33)20-21-7-11-25(12-8-21)34-24-5-3-2-4-6-24/h2-8,10-12,14,19,27-29,32-33H,9,13,15-18,20H2,1H3/t27-,28-,29+,30+,31-/m1/s1 |

InChI Key |

VETBCAGIEXYLQG-ZOROSQJXSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC4=CC=C(C=C4)OC5=CC=CC=C5)O)CCC6=C3C=CC(=C6)O |

Canonical SMILES |

CC12CCC3C(C1CCC2(CC4=CC=C(C=C4)OC5=CC=CC=C5)O)CCC6=C3C=CC(=C6)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17alpha-4’-Benzyloxybenzyl Estradiol typically involves multiple steps, starting from estradiol as the base compound. The process includes the introduction of a benzyloxybenzyl group at the 17alpha position. This can be achieved through a series of reactions such as protection, alkylation, and deprotection.

Protection: The hydroxyl groups of estradiol are protected using suitable protecting groups to prevent unwanted reactions.

Alkylation: The protected estradiol undergoes alkylation with a benzyloxybenzyl halide under basic conditions to introduce the benzyloxybenzyl group.

Deprotection: The protecting groups are removed to yield the final product, 17alpha-4’-Benzyloxybenzyl Estradiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

17alpha-4’-Benzyloxybenzyl Estradiol can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Various halides or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield estrone derivatives, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

17alpha-4’-Benzyloxybenzyl Estradiol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity and properties of estradiol derivatives.

Biology: Investigated for its effects on cellular processes and its potential as a tool to study estrogen receptor interactions.

Medicine: Explored for its potential therapeutic applications, including hormone replacement therapy and treatment of estrogen-related disorders.

Industry: Potential use in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 17alpha-4’-Benzyloxybenzyl Estradiol involves its interaction with estrogen receptors (ERs) in target cells. Upon binding to ERs, the compound can modulate the transcription of estrogen-responsive genes, leading to various physiological effects. The specific pathways and molecular targets involved may include:

Estrogen Receptor Alpha (ERα): Activation of ERα can lead to the regulation of genes involved in cell proliferation and differentiation.

Estrogen Receptor Beta (ERβ): Activation of ERβ can influence genes related to anti-inflammatory and neuroprotective effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 17alpha-4'-Benzyloxybenzyl Estradiol with key analogs, focusing on structural features, receptor binding, solubility, and clinical applications.

Structural and Chemical Properties

Notes:

- The benzyloxybenzyl group in 17alpha-4'-Benzyloxybenzyl Estradiol introduces steric hindrance, which may reduce ER binding compared to endogenous estradiol.

- Estradiol benzoate’s C3 esterification moderately decreases ER affinity (IC50: 22–28 nM vs. ~2 nM for estradiol) .

Receptor Binding and Pharmacodynamics

- Estradiol Benzoate : Binds to ERα and ERβ with ~6–10-fold lower affinity than 17beta-estradiol (IC50: 22–28 nM) . Its ester group delays metabolic cleavage, prolonging half-life in vivo.

- Transdermal Estradiol (e.g., patches) : Avoids first-pass metabolism, providing stable serum levels with lower peak concentrations compared to oral routes .

- 17alpha-4'-Benzyloxybenzyl Estradiol: The 17alpha configuration and bulky A-ring substituent likely further reduce ER binding.

Biological Activity

17alpha-4'-Benzyloxybenzyl estradiol (BZE) is a synthetic estrogen that has garnered attention for its biological activity, particularly in relation to estrogen receptors and metabolic processes. This article explores the compound's biological effects, mechanisms of action, and implications for health, supported by diverse research findings.

17alpha-4'-Benzyloxybenzyl estradiol is structurally related to estradiol, featuring a benzyloxy group that enhances its lipophilicity and receptor binding affinity. The compound primarily exerts its effects through interaction with estrogen receptors, particularly estrogen receptor alpha (ERα). Research indicates that BZE can activate ERα similarly to 17beta-estradiol (E2), leading to transcriptional changes in target genes involved in metabolic regulation and cell proliferation.

Biological Activity and Potency

Binding Affinity:

BZE exhibits a binding affinity to ERα that is comparable to that of 17beta-estradiol, although it is generally less potent. The dissociation constant (Kd) for BZE binding to ERα has been estimated to be around 0.7 nM, indicating a strong interaction with the receptor .

Estrogenic Effects:

Studies have shown that BZE can stimulate progesterone receptor content in MCF-7 human breast cancer cells, reversing antiestrogen-induced inhibition of cellular proliferation. However, its potency is about one-tenth that of 17beta-estradiol . This suggests that while BZE can activate estrogenic pathways, its overall effectiveness may be limited compared to more potent estrogens.

Table 1: Summary of Biological Activities of BZE and Related Compounds

| Compound | Binding Affinity (Kd) | Estrogenic Potency | Key Findings |

|---|---|---|---|

| 17beta-Estradiol | 0.7 nM | High | Strong stimulation of progesterone receptors |

| 17alpha-Estradiol | 0.7 nM | Moderate | Improves metabolic parameters in male mice |

| 17alpha-4'-Benzyloxybenzyl Estradiol | TBD | Low | Potentially similar effects as 17alpha-E2 |

Metabolic Effects:

In metabolic studies involving related compounds like 17alpha-estradiol, significant reductions in body mass and adiposity were observed following treatment. These effects are linked to alterations in hypothalamic signaling pathways that regulate appetite and energy expenditure . While direct evidence for BZE's effects on metabolism is still emerging, the underlying mechanisms offer insights into its potential applications.

Q & A

Q. What are the recommended methods for synthesizing 17alpha-4'-Benzyloxybenzyl Estradiol with high purity for experimental use?

Methodological Answer :

- Step 1 : Use benzyloxybenzyl chloride derivatives as precursors for esterification with estradiol (e.g., analogous to benzyloxy-phenylboronic acid pinacol ester synthesis ).

- Step 2 : Purify via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate).

- Step 3 : Validate purity via HPLC with UV detection (210–280 nm) and compare retention times to pharmacopeial standards (e.g., USP/EP guidelines for estradiol derivatives ).

- Step 4 : Confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle safety protocols for 17alpha-4'-Benzyloxybenzyl Estradiol given its potential hazards?

Methodological Answer :

- Critical Steps :

- Emergency Measures :

Q. What analytical techniques are most reliable for quantifying 17alpha-4'-Benzyloxybenzyl Estradiol in biological matrices?

Methodological Answer :

- Preferred Techniques :

- LC-MS/MS : Optimize ionization parameters (e.g., ESI+ mode) and use deuterated estradiol as an internal standard to correct for matrix effects .

- ELISA : Validate cross-reactivity with structurally similar estradiol derivatives (e.g., 17β-estradiol 3-benzoate) and ensure dilution buffers match sample types (e.g., serum, tissue homogenates) .

- Data Validation : Perform spike-and-recovery tests (85–115% recovery) and replicate analyses to confirm precision (CV <15%) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in estrogen receptor (ER) binding assays involving 17alpha-4'-Benzyloxybenzyl Estradiol?

Methodological Answer :

- Root-Cause Analysis :

- Assay Variability : Standardize cell lines (e.g., ERα/β-transfected HEK293) and control for endogenous estrogen levels using charcoal-stripped serum .

- Structural Confounders : Compare binding affinity with unmodified estradiol (e.g., 17β-estradiol 3-benzoate) to assess steric hindrance from the benzyloxybenzyl group .

- Data Normalization : Use a reference agonist (e.g., diethylstilbestrol) to calculate relative efficacy (EC₅₀) and statistical significance (p<0.05 via ANOVA) .

Q. What experimental designs are optimal for studying the long-term stability of 17alpha-4'-Benzyloxybenzyl Estradiol under varying storage conditions?

Methodological Answer :

- Accelerated Stability Testing :

- Conditions : Test degradation at 25°C/60% RH (ambient), 40°C/75% RH (stress), and –80°C (control) over 6–12 months .

- Analytical Endpoints : Monitor impurities via UPLC-PDA and quantify degradation products (e.g., free estradiol) against validated calibration curves .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at recommended storage temperatures .

Q. How can researchers ethically design in vivo studies to evaluate the uterotrophic effects of 17alpha-4'-Benzyloxybenzyl Estradiol?

Methodological Answer :

- Ethical Framework :

- Institutional Approval : Submit protocols to an IACUC or equivalent ethics board, including justification for animal models (e.g., ovariectomized rodents) .

- Dose Optimization : Conduct pilot studies to establish NOAEL (No Observed Adverse Effect Level) using histopathology endpoints (e.g., uterine hyperplasia) .

- Data Transparency : Report negative results and confounding variables (e.g., stress-induced hormonal fluctuations) in compliance with ARRIVE guidelines .

Q. What strategies mitigate batch-to-batch variability in 17alpha-4'-Benzyloxybenzyl Estradiol synthesis for reproducible pharmacological studies?

Methodological Answer :

- Quality Control Measures :

- Process Validation : Document critical parameters (e.g., reaction temperature, catalyst ratios) using Design of Experiments (DoE) .

- Batch Testing : Characterize each batch via DSC (melting point consistency) and chiral HPLC to confirm enantiomeric purity (>98%) .

- Supplier Audits : Source precursors (e.g., benzyloxybenzyl chloride) from vendors with ISO-certified manufacturing practices .

Q. How should researchers address discrepancies in transcriptional activation profiles between 17alpha-4'-Benzyloxybenzyl Estradiol and endogenous estradiol?

Methodological Answer :

- Mechanistic Studies :

- Gene Expression Arrays : Compare transcriptomes (RNA-seq) of MCF-7 cells treated with equimolar doses of both compounds .

- Coactivator Recruitment : Use FRET assays to quantify interactions with SRC-1 or NCOA2 in the presence of ERα .

- Epigenetic Analysis : Assess DNA methylation changes at estrogen-responsive promoters (e.g., pS2/TFF1) via bisulfite sequencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.